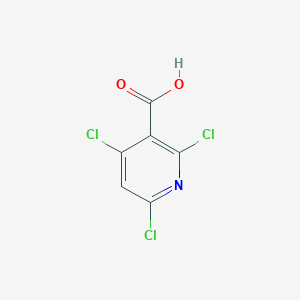

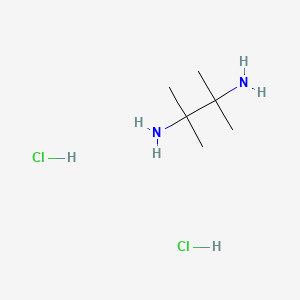

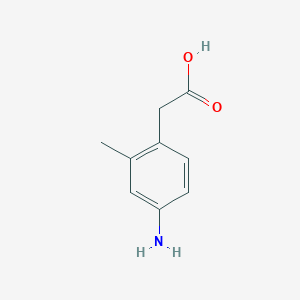

![molecular formula C12H19Cl2N3 B1288257 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride CAS No. 94276-03-6](/img/structure/B1288257.png)

5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives is described in the papers. For instance, a method for synthesizing a triazole derivative of benzimidazole is developed, which involves the formation of hydrogen bonds and stacking interactions that are crucial for the crystal structure organization . Another paper describes the synthesis of thiazol-2-amines and dihydro-1,3-thiazol-2-amine derivatives of benzimidazole through cyclocondensation reactions . These methods are indicative of the versatile routes available for synthesizing benzimidazole derivatives, which could be applied to the synthesis of "5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride" by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is analyzed using various techniques. Single crystal X-ray analysis is used to determine the electronic and spatial structure of the molecules . Quantum-chemical calculations are employed to study interaction energies, which help in understanding the molecular organization within the crystal lattice . These techniques could be applied to analyze the molecular structure of "this compound" to gain insights into its electronic configuration and spatial arrangement.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "this compound." However, the synthesis of related compounds involves reactions such as cyclocondensation, which could be relevant for understanding the reactivity of the benzimidazole ring when attached to different functional groups . The formation of hydrogen bonds and stacking interactions are also crucial in determining the reactivity and interaction of these molecules with biological targets .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly discussed, the papers provide information on the properties of similar compounds. For example, the antimicrobial activity of benzimidazole derivatives is evaluated, and some compounds show activity comparable to standard antibiotics . The electrochemical properties of a carbazole derivative of pentan-1-amine are characterized using techniques like cyclic voltammetry and electrochemical impedance spectroscopy . These studies suggest that benzimidazole derivatives can have significant electronic properties, which could be relevant for the compound .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Researchers have synthesized novel compounds involving the benzimidazole moiety, such as 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which have demonstrated antibacterial and antifungal activities. These activities were comparable to standard drugs like Streptomycin, Benzyl penicillin, and Fluconazole, indicating their potential as antimicrobial agents (V. Reddy & K. R. Reddy, 2010).

Anticancer Applications

The synthesis of benzimidazoles bearing an oxadiazole nucleus has shown significant anticancer activity in vitro. These compounds were tested at the National Cancer Institute (NCI), USA, indicating their potential as anticancer agents. A specific compound within this series emerged as a lead compound, showing significant growth inhibition activity (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).

Novel Synthetic Approaches

A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach has been developed to synthesize functionalized benzimidazoimidazoles, providing a novel pathway for the creation of complex molecules potentially useful in a variety of biological applications (L. Veltri et al., 2018).

Bio-Imaging Applications

Certain benzimidazole compounds have been explored for bio-imaging applications. For instance, a highly stable luminescent Zn5 cluster was synthesized for use in bio-imaging, demonstrating its potential in detecting small tumors in vivo and in vitro. This application underscores the versatility of benzimidazole derivatives in medical diagnostics (Ming‐Hua Zeng et al., 2016).

Sensing Applications

Cd(II)-organic frameworks incorporating benzimidazole derivatives have been developed for multi-responsive probes, capable of detecting various substances like levofloxacin, benzaldehyde, and Fe3+ ions. These materials exhibit high thermal durability and water stability, making them suitable for various sensing applications (Yuanyuan Su, L. Fu, & G. Cui, 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazole compounds, which this compound is a derivative of, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level due to their diverse biological activities .

Propiedades

IUPAC Name |

5-(1H-benzimidazol-2-yl)pentan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.2ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRFQSLBBJWMBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94276-03-6 |

Source

|

| Record name | 1H-benzimidazolemethylbutylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

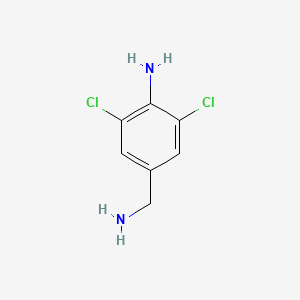

![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)

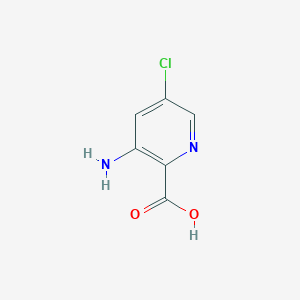

![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)

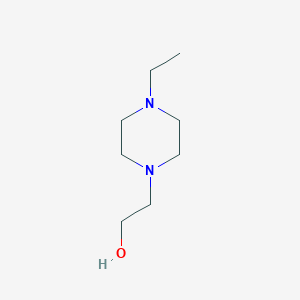

![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)